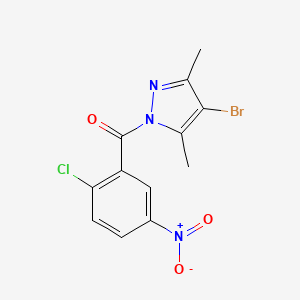

4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of pyrazole derivatives, including compounds similar to 4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclocondensation of β-diketones with hydrazines in the presence of various catalysts. While the synthesis of this exact compound is not detailed, analogs have been synthesized under mild conditions, offering insights into potential synthetic pathways that might be applicable (Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction. For compounds closely related to the mentioned pyrazole, these techniques have elucidated their structural characteristics, demonstrating the impact of substituents on the electronic environment and conformation of the pyrazole ring (Evecen et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, influenced by the electronic effects of their substituents. These reactions include nucleophilic substitution, cycloadditions, and electrophilic substitution. The presence of a bromo and nitro group in the compound suggests reactivity conducive to further functionalization through nucleophilic aromatic substitution (S_NAr) reactions, as observed in structurally similar compounds (Devi & Bhuyan, 2004).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity of pyrazole derivatives can vary widely and are significantly affected by the nature and position of substituents on the pyrazole ring. Compounds with nitro and bromo groups tend to have higher melting points and specific solubility characteristics depending on the polarity of the solvents used. Detailed physical property analysis requires empirical data, which is not provided in the literature for this exact compound but can be inferred based on related structures (Ishida et al., 2001).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and acidity/basicity, are influenced by their functional groups. The bromo and nitro substituents in 4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole are electron-withdrawing, which can affect the electron density on the pyrazole ring and thus its nucleophilic and electrophilic properties. Studies on similar molecules provide insights into how these groups can alter chemical behavior and reactivity patterns (Saeed et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Researchers have synthesized several 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including those where the substituent is bromo, under mild reaction conditions. The structural characterization of these compounds was achieved using techniques like H-1 NMR, C-13 NMR, ESI-MS, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006).

Biological Activities

- A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for insecticidal and fungicidal activities. These compounds showed potential in controlling pests like the oriental armyworm (Zhu et al., 2014).

Catalytic Applications

- Research has shown that palladium(II) complexes of pyrazolated thio/selenoethers, including those derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole, can be effective pre-catalysts for Suzuki-Miyaura coupling reactions. These complexes also contribute to the development of palladium-selenide and palladium-sulfide nano-particles, which have potential applications in catalysis (Sharma et al., 2013).

Chemical Reactivity

- The synthesis of chlorantraniliprole involved the use of 3-methyl-2-nitrobenzoic acid and included steps like esterification, reduction, chlorination, and aminolysis. This process highlights the chemical reactivity and potential applications of pyrazole derivatives in synthesizing complex organic compounds (Yi-fen, Ai-xia, & Yafei, 2010).

Crystal Engineering

- In the field of crystal engineering, the interaction between halogen atoms like bromine in pyrazole derivatives and other molecular entities has been explored. This research is significant for understanding the structural and bonding characteristics of such compounds (Saha, Nangia, & Jaskólski, 2005).

Propiedades

IUPAC Name |

(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-chloro-5-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN3O3/c1-6-11(13)7(2)16(15-6)12(18)9-5-8(17(19)20)3-4-10(9)14/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUIFKDHLJARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

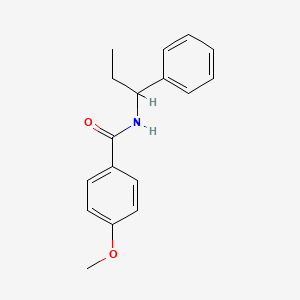

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

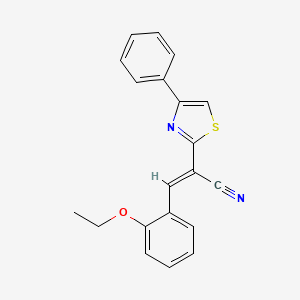

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

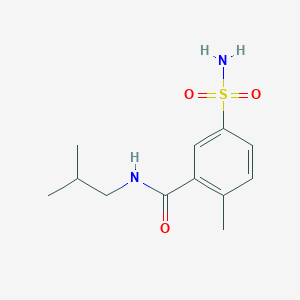

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)